
p-Phenetidine-d5 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Phenetidine-d5 Hydrochloride is a chemical compound with the molecular formula C8H7D5ClNO . It is a variant of p-Phenetidine, which is one of the three isomers of phenetidine . p-Phenetidine is used as an intermediate in the synthesis of pharmaceutical drugs, dyes, and the sweetener dulcin . It is a metabolite of the pharmaceutical drugs bucetin and phenacetin .
Synthesis Analysis
The synthesis of p-Phenetidine involves the reaction of an amine with an anhydride to form an amide . The first step involves protonation of the amine, which allows a simple way to purify the p-Phenetidine . The protonated amine provides a weak acid, which catalyzes the next step .Molecular Structure Analysis
The molecular structure of p-Phenetidine-d5 Hydrochloride is represented by the formula C8H7D5ClNO . The parent compound, p-Phenetidine, has the molecular formula C8H11NO .Chemical Reactions Analysis
P-Phenetidine is used as a chemical intermediate in the manufacture of bucetin, phenacetin, ethoxyquin, and phenacaine . It is also involved in the synthesis of Phenacetin, a process that introduces the classic reaction of an amine with an anhydride to form an amide .Physical And Chemical Properties Analysis
P-Phenetidine, the parent compound, is a colorless liquid that turns red to brown on exposure to air . It has a density of 1.07 g/mL, a melting point of 3 °C, and a boiling point of 254 °C . It is soluble in water at 20 g/L (20 °C) .Safety and Hazards
P-Phenetidine has high renal toxicity and is believed to be responsible for the adverse effects that led to the withdrawal of phenacetin and bucetin from pharmaceutical use . It is also a possible mutagen . It causes moderate eye irritation, mild skin irritation, and may be harmful if swallowed . It may cause respiratory and digestive tract irritation .
Propriétés
Numéro CAS |
1794754-45-2 |
|---|---|
Nom du produit |
p-Phenetidine-d5 Hydrochloride |
Formule moléculaire |
C8H12ClNO |
Poids moléculaire |
178.671 |
Nom IUPAC |
4-(1,1,2,2,2-pentadeuterioethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6H,2,9H2,1H3;1H/i1D3,2D2; |
Clé InChI |
JVWYCUBGJVOEIZ-LUIAAVAXSA-N |
SMILES |
CCOC1=CC=C(C=C1)N.Cl |
Synonymes |
4-(Ethoxy-d5)benzenamine Hydrochloride; 1-Amino-4-(ethoxy-d5)benzene Hydrochloride; 4-Aminophenetole-d5 Hydrochloride; 4-Ethoxyaniline-d5 Hydrochloride; 4-(Ethoxy-d5)benzenamine Hydrochloride; 4-(Ethoxy-d5)phenylamine Hydrochloride; NSC 3116-d5 Hydro |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



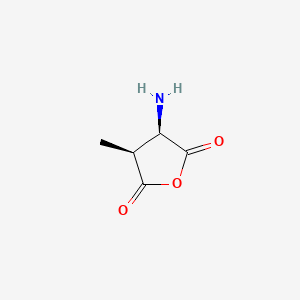
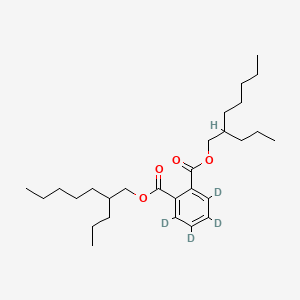
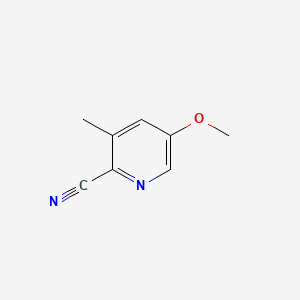
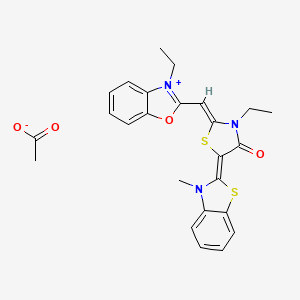

![N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B585413.png)
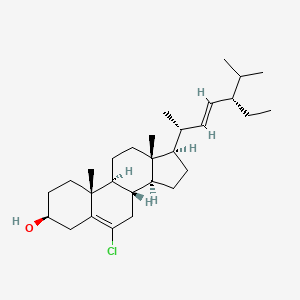
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide](/img/structure/B585415.png)